molecular formula C9H8O4 B7827579 caffeic acid

caffeic acid

Cat. No.: B7827579
M. Wt: 180.16 g/mol
InChI Key: QAIPRVGONGVQAS-UHFFFAOYSA-N
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Description

. It is known for its antioxidant, anti-inflammatory, and anticarcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeic acid can be synthesized through various methods, including the one-pot preparation from 3,4-dihydroxybenzaldehyde. This method involves the reaction of 3,4-dihydroxybenzaldehyde with alcohols or phenols in the presence of Meldrum's acid to form esters.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as coffee beans and certain fruits, using techniques like liquid-solid extraction, Soxhlet extraction, and microwave-assisted extraction.

Chemical Reactions Analysis

Types of Reactions: Caffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

  • Substitution: Substitution reactions often involve the use of halogenating agents like bromine.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinones.

  • Reduction: Reduction typically results in the formation of dihydrothis compound.

  • Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Scientific Research Applications

Caffeic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a standard in antioxidant assays.

  • Biology: Studied for its effects on cellular processes and its role in plant defense mechanisms.

  • Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and neurodegenerative diseases.

  • Industry: Utilized in the production of cosmetics and food additives due to its antioxidant properties.

Mechanism of Action

Caffeic acid exerts its effects primarily through its antioxidant properties. Its structure allows it to trap radicals and delocalize unpaired electrons, effectively neutralizing them. Additionally, this compound can inhibit transcription and growth factors, contributing to its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

  • Chlorogenic acid

  • Ferulic acid

  • Sinapic acid

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71693-97-5
Details Compound: Caffeic acid polymer
Record name Caffeic acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71693-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5020231
Record name 3,4-Dihydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-39-5
Record name Caffeic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,4-Dihydroxycinnamic acid (1.13 g, 6.27 mmole) was dissolved in thionyl chloride (25 ml) and the solution was stirred for 5 hours at 40-60° C. The solvent was removed, the residue was dissolved in thoroughly dried ethyl acetate and the solution was slowly added to a solution of 5-methoxy tryptamine (1.2 g) in benzene, which contained also ethylamine (1 ml). The mixture was stirred overnight, water (10 ml) was added and the mixture again stirred for 15 minutes. The solvents were removed, the residue was dissolved in ethyl acetate and the solution was washed successively with water, saturated NaHCO3 solution, water and brine, and then dried over Na2SO4. The solvent was removed and the product was purified by column chromatography using 1:9 methanol/dichloromethane. The purification process was repeated three times to remove byproducts. The fraction identified as the caffeic acid 5-methoxytryptamide was further purified by recrystallization from ethyl acetate/hexane solution. The compound was obtained as white crystals (yield about 60%).
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60%

Synthesis routes and methods II

Procedure details

A method for producing compounds of the formula: ##STR8## wherein A is selected from the group consisting of alkali metal cations and alkaline earth metal cations which comprises reacting 3,4-dihydroxycinnamic acid with acetic anhydride in pyridine for 18-30 hours, in organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate, then converting to 3,4-dihydroxycinnamic acid chloride by treating with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes; reacting 4-O-α-D-glucopyranosyl-β-D-glucopyranosyl bromide, heptaacetate with sodium azide in dimethylsulfoxide at 55°-65° C. for 10-30 minutes, extracting in organic solvents, giving 4-O-α-D-glucopyranosyl-β-D-glucopyranosylazide, heptaacetate, then catalytically reducing, giving 4-Oα-D-glucopyranosyl-β-D-glucopyranosylamine, heptaacetate (heptaester); reacting a solution of the 3,4-dihydroxycinnamic acid chloride in dimethylformamide at -20° to -15° C. with a solution of the 4-O-α-D-glucopyranosyl-β-D-glucopyranosylamine, heptaacetate in pyridine at -15° to -5° C. for 20-40 minutes, then at -5° to 20° C. for 1-2 hours followed by extracting with organic solvents, giving N-(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl)-3,4-dihydroxycinnamamide, nonaacetate (nonaester), then converting to N-(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl)-3,4-dihydroxycinnamamide by reacting in a mixture of methanol, triethylamine and water, under an inert atmosphere for 20-30 hours followed by heating at reflux for 2-6 hours and extracting in organic solvents, reacting this derivative with triethylamine sulfur trioxide in N,N-dimethylacetamide under an inert atmosphere at 50°-70° C. for 15-20 hours, and then treating with an alkali metal or alkaline earth metal acetate in water.
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Synthesis routes and methods III

Procedure details

In accordance with the above flowchart, 3,4-dihydroxycinnamic acid (1) is reacted with acetic anhydride in pyridine for 18-30 hours and then extracted with organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate (2) which is further converted to the 3,4-dihydroxycinnamic acid chloride (3) by treatment with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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